1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound features a thiophene ring, an o-tolyl group, and a trifluoroethyl substituent, which contribute to its unique chemical properties and potential applications in various scientific fields.
The compound is synthesized from commercially available precursors and has been the subject of research due to its interesting structural characteristics and potential biological activities. It is often studied for its interactions with biological targets, making it relevant in medicinal chemistry.
This compound can be classified as:
The synthesis of 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea can be represented as follows:
Key structural features include:
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure and potentially enhancing its biological activity.
The mechanism of action for 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific biological targets such as enzymes or receptors. The trifluoroethyl group may enhance membrane permeability, allowing the compound to interact with intracellular targets effectively. The precise mechanism remains dependent on the specific biological context in which the compound is applied .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound .
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of applications across various scientific fields .
Large-scale virtual screening has revolutionized the discovery of ion channel modulators by enabling efficient exploration of ultra-large chemical libraries. For targets like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), screening billions of compounds computationally is now feasible. A landmark study docked ~155 million tangible "drug-like" molecules from the ZINC database into the allosteric potentiator site of CFTR using DOCK3.7 software. This process sampled each molecule in an average of 421 conformations and 3,727 orientations, requiring over 76,000 core computing hours and evaluating 63 billion complexes [4] [5]. The workflow prioritized molecules engaging critical binding residues (Ser308, Tyr304, Phe312, and Phe931) and clustered top scorers by 2D similarity (Tanimoto coefficient cutoff = 0.5). Subsequent visual inspection filtered conformationally strained molecules, yielding 58 prioritized compounds from distinct chemotype families for synthesis and testing. This approach achieved a remarkable 19% hit rate for CFTR potentiators, demonstrating its power for ion channel drug discovery [5].
Table 1: Key Parameters in Large-Scale Docking for CFTR Modulator Discovery
Parameter | Specification | Impact on Screening |
---|---|---|
Library Size | 155 million compounds | Enhanced chemical space coverage |
Molecular Weight Range | 300–350 Da | Optimized drug-likeness |
LogP Threshold | ≤3.5 | Improved solubility profiles |
Conformational Sampling | 421 conformers/molecule average | Reduced false negatives |
Clustering Similarity | Tc = 0.5 (ECFP4 fingerprints) | Scaffold diversity in selected hits |
The shallow, membrane-exposed allosteric site of CFTR presents unique challenges for molecular docking. Successful methodologies leverage high-resolution structural data (e.g., cryogenic electron microscopy structures of CFTR bound to ivacaftor, PDB: 6O2P) to define binding pockets. Key strategies include:
For 1-(thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea, docking would likely exploit its urea moiety to form hydrogen bonds with backbone atoms in the CFTR allosteric pocket, while the trifluoroethyl group occupies hydrophobic subpockets optimized by VX-445-like correctors [5].
Surprisingly, both potentiators and inhibitors can bind the same allosteric site in CFTR, with functional outcomes determined by specific ligand-protein interactions. Key distinctions include:
Table 2: Binding Metrics for Urea-Based Modulators Across Protein Targets
Target | Compound | Docking Score (kcal/mol) | Biological Activity |
---|---|---|---|
CFTR | Ivacaftor | -7.8 (est. from binding) | Potentiator (EC₅₀ ~0.1 μM) |
MMP-2 | BPU (anticancer urea) | -9.0 | IC₅₀ = 4.64 μM (Jurkat cells) |
HCV E2 glycoprotein | J2H-1701 (thiophen urea) | Not reported | EC₅₀ < 30 nM (genotypes 1/2) |
Machine learning algorithms have become essential for triaging docking hits from billion-compound libraries. Key implementations include:
For 1-(thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea, machine learning would predict its physicochemical compatibility with ion channel sites: cLogP (~3.2), molecular weight (~327 Da), and hydrogen-bond acceptor/donor counts align with "drug-like" filters applied in CFTR screens. Its thiophene ring may be flagged for potential π-stacking with Phe312, a key residue in CFTR gating [4] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1